2-Bromo-4-chloro-m-xylene 2-Bromo-4-chloro-m-xylene
Brand Name: Vulcanchem
CAS No.: 1208077-17-1
VCID: VC2938234
InChI: InChI=1S/C8H8BrCl/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3
SMILES: CC1=C(C(=C(C=C1)Cl)C)Br
Molecular Formula: C8H8BrCl
Molecular Weight: 219.5 g/mol

2-Bromo-4-chloro-m-xylene

CAS No.: 1208077-17-1

Cat. No.: VC2938234

Molecular Formula: C8H8BrCl

Molecular Weight: 219.5 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-chloro-m-xylene - 1208077-17-1

Specification

CAS No. 1208077-17-1
Molecular Formula C8H8BrCl
Molecular Weight 219.5 g/mol
IUPAC Name 3-bromo-1-chloro-2,4-dimethylbenzene
Standard InChI InChI=1S/C8H8BrCl/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3
Standard InChI Key SYJGOCCALRWSID-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)Cl)C)Br
Canonical SMILES CC1=C(C(=C(C=C1)Cl)C)Br

Introduction

Chemical Identity and Structure

2-Bromo-4-chloro-m-xylene is an organic halogenated compound with two methyl groups, one bromine atom, and one chlorine atom attached to a benzene ring. The compound is characterized by the following identifiers:

ParameterInformation
IUPAC Name3-bromo-1-chloro-2,4-dimethylbenzene
Synonyms2-Bromo-4-chloro-1,3-dimethylbenzene, Benzene, 2-bromo-4-chloro-1,3-dimethyl-
CAS Number1208077-17-1
Molecular FormulaC₈H₈BrCl
Molecular Weight219.51 g/mol
InChIInChI=1S/C8H8BrCl/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3
InChIKeySYJGOCCALRWSID-UHFFFAOYSA-N
MDL NumberMFCD12922559

The chemical structure consists of a benzene ring with two methyl groups at positions 2 and 4, a bromine atom at position 3, and a chlorine atom at position 1 .

Synthesis Methods

The synthesis of 2-Bromo-4-chloro-m-xylene can be achieved through several methodologies, primarily involving halogenation of m-xylene or modification of already halogenated derivatives:

Direct Halogenation

One approach involves the sequential chlorination and bromination of m-xylene:

  • Chlorination of m-xylene: This typically employs chlorine gas in the presence of a Lewis acid catalyst such as FeCl₃, resulting in the formation of 4-chloro-m-xylene .

  • Bromination of 4-chloro-m-xylene: The chlorinated intermediate is then subjected to bromination using bromine, potentially with catalysts like iron or aluminum bromide to introduce the bromine atom at the desired position .

This directed halogenation approach is supported by patent literature, which describes processes for the chlorination of xylenes using substituted thianthrene co-catalysts to achieve regioselective halogenation .

Alternative Routes

Alternative synthetic pathways may involve:

  • Bromination of 2-chloro-m-xylene

  • Halogenation of appropriate m-xylene derivatives

  • Transformations of other halogenated aromatics with suitable functional groups

Chemical Reactivity

As a dihalogenated aromatic compound, 2-Bromo-4-chloro-m-xylene exhibits distinctive reactivity patterns influenced by both the electron-withdrawing halogens and the electron-donating methyl groups:

General Reactivity

The compound can participate in various organic transformations including:

  • Nucleophilic aromatic substitution reactions, particularly at the halogen positions

  • Metal-catalyzed coupling reactions (Suzuki, Stille, Negishi)

  • Lithium-halogen exchange reactions

  • Reduction reactions to remove one or both halogens

  • Electrophilic aromatic substitution reactions, influenced by the directing effects of the existing substituents

Stability

The compound is generally stable under normal conditions but may undergo decomposition when exposed to strong oxidizing agents or extreme temperatures, potentially producing hydrogen bromide, hydrogen chloride, and carbon monoxide .

Applications and Uses

2-Bromo-4-chloro-m-xylene serves primarily as an intermediate in organic synthesis with several documented applications:

Chemical Synthesis

The compound functions as a valuable building block in organic synthesis, particularly for:

  • Pharmaceutical intermediates

  • Specialty chemicals production

  • Production of advanced materials

  • Research applications in developing new synthetic methodologies

Research Applications

In research settings, the compound is primarily utilized for:

  • Developing new synthetic pathways

  • Structure-activity relationship studies

  • As a standard or reference material

  • Development of cross-coupling methodologies

Hazard CategoryClassification
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 4
Acute Toxicity (Inhalation)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

These classifications indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation as well as respiratory irritation .

First Aid Measures

In case of exposure, the following first aid measures are recommended:

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing

  • Skin contact: Wash with soap and water

  • Eye contact: Rinse cautiously with water for several minutes

  • Ingestion: Rinse mouth and seek medical attention if feeling unwell

Comparative Analysis with Related Compounds

To better understand the properties and applications of 2-Bromo-4-chloro-m-xylene, it is informative to compare it with structurally related compounds:

CompoundCAS NumberMolecular FormulaNotable Differences
2-Bromo-m-xylene576-22-7C₈H₉BrLacks chlorine substituent; liquid at room temperature; BP: 206°C
4-Chloro-m-xylene95-66-9C₈H₉ClLacks bromine substituent; MP: -32°C; BP: 187°C
2-Bromo-4-chlorotoluene27139-97-5C₇H₆BrClHas one methyl group instead of two; MP: 75-77°C
5-Bromo-2-chloro-m-xylene206559-40-2C₈H₈BrClDifferent positions of substituents

This comparison highlights that 2-Bromo-4-chloro-m-xylene combines structural features of several related compounds but possesses a unique substitution pattern that influences its physical properties and chemical reactivity .

Analytical Methods

Various analytical techniques can be employed to identify, quantify, and assess the purity of 2-Bromo-4-chloro-m-xylene:

Identification Methods

  • Gas Chromatography (GC): For purity determination and identification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation

  • Mass Spectrometry (MS): For molecular weight confirmation and structure elucidation

  • Infrared (IR) Spectroscopy: For functional group identification

  • Elemental Analysis: For confirming elemental composition

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